molecular formula C15H23N3O2 B1201580 Acecainide CAS No. 32795-44-1

Acecainide

Cat. No. B1201580
CAS RN: 32795-44-1
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acecainide, known chemically as N-acetylprocainamide, is recognized for its pharmacodynamic and pharmacokinetic properties, primarily as a Class III antiarrhythmic agent derived from the N-acetylation of procainamide. It exhibits potential therapeutic applications in the management of cardiac arrhythmias. This compound is administered either intravenously or orally and is predominantly eliminated through renal excretion. Despite limited comparative and placebo-controlled trials, acecainide has shown efficacy in reducing premature ventricular beats and preventing the induction of ventricular tachycardia, signaling its potential over procainamide, particularly due to its reduced formation of antinuclear antibodies (Harron & Brogden, 1990).

Synthesis Analysis

The synthesis of related compounds and analogues offers insights into methodologies that may apply to acecainide, demonstrating the broader chemical reactions and syntheses strategies employed in creating complex molecules. For example, the synthesis of acetic acid from methanol and CO2 highlights innovative approaches to chemical production, potentially relevant to understanding acecainide's synthesis (Qian et al., 2016).

Molecular Structure Analysis

Research on the molecular structure of similar compounds provides a basis for understanding acecainide's structure. For instance, the investigation into the molecular structure and conformation of phospholipids and their analogues helps elucidate the structural characteristics and stability of acecainide, given its pharmaceutical relevance (Hitchcock et al., 1974).

Chemical Reactions and Properties

The chemical properties of acecainide, including its reactivity and stability, can be inferred from studies on similar compounds. For example, research on the synthesis and properties of poly[poly(ethylene glycol)-co-cyclic acetal] based hydrogels provides insights into the reactivity and potential chemical modifications of acecainide, offering a perspective on its chemical versatility and applications (Kaihara et al., 2007).

Physical Properties Analysis

The physical properties of acecainide, such as solubility, melting point, and stability, are critical for its formulation and therapeutic efficacy. Studies on related compounds, like the structural chemistry of phosphatidylethanolamine, provide valuable information on the physical characteristics important for the pharmaceutical application of acecainide (Hitchcock et al., 1974).

Chemical Properties Analysis

Understanding acecainide's chemical properties, including its pharmacological activity and interaction with biological systems, is essential for its therapeutic use. The pharmacological profile of acecainide, as detailed in initial studies, outlines its mechanism of action, effectiveness, and comparative advantages over related compounds (Harron & Brogden, 1990).

Scientific Research Applications

Specific Scientific Field

Acecainide is used in the field of Cardiology .

Comprehensive Summary of the Application

Acecainide is a Class III antiarrhythmic agent . It’s the N-acetylated metabolite of procainamide . It’s used to treat cardiac arrhythmias, specifically to reduce premature ventricular beats and prevent induction of ventricular tachycardia .

Methods of Application or Experimental Procedures

Acecainide can be administered either intravenously or orally . The predominant effect of acecainide in isolated tissue and animal studies is a dose-dependent lengthening of the action potential duration and effective refractory period . This indicates Class III antiarrhythmic activity with little or no effect on resting membrane potential, action potential amplitude, or upstroke velocity .

Summary of Results or Outcomes

In therapeutic trials, acecainide markedly reduced premature ventricular beats and prevented induction of ventricular tachycardia in more than 70% of patients following intravenous administration and in about 50% after oral administration . Acecainide was effective in about one-quarter of patients refractory to other antiarrhythmic drugs . Long-term oral therapy has shown that about 40% of the small number treated for extended periods were controlled for periods of 6 months to 3 to 4 years .

properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECCEWTUVWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34118-92-8 (mono-hydrochloride)
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048414
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acecainide

CAS RN

32795-44-1
Record name N-Acetylprocainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32795-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylprocainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The N-Acetylprocainamide probe was prepared as follows: 1.0 mg desethyl-N-Acetylprocainamide was placed in a 3.0 ml reaction vial and dissolved with 100 μl DMF. In a separate vial, caged dicarboxy silicon phthalocyanine (1.0 mg) was dissolved in 400 μl DMF and then transferred to the reaction vial along with 200 μl of wash DMF for a total of 600 μl. To the reaction vial was added 4.2 mg HOBT, dissolved and mixed well. To make the final reaction mixture, 10.5 mg EDAC was added and mixed thoroughly. The reaction mixture was stirred overnight at about 4 to 8° C.
Quantity
1 mg
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 μL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acecainide
Reactant of Route 2
Reactant of Route 2
Acecainide
Reactant of Route 3
Reactant of Route 3
Acecainide
Reactant of Route 4
Reactant of Route 4
Acecainide
Reactant of Route 5
Reactant of Route 5
Acecainide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acecainide

Citations

For This Compound
255
Citations
DWG Harron, RN Brogden - Drugs, 1990 - Springer
… Acecainide was effective in about one-… acecainide was better than quinidine plus digoxin. Thus, although further clinical experience is required before the relative place of acecainide in …
Number of citations: 20 link.springer.com
JF Wilson - Drugs Eicosanoids: Second Messengers. November …, 1995 - Springer
… Up to 85% of a dose of acecainide is excreted unchanged in urine. The half-life in plasma is 6-9 hours (… and acecainide, or 4-10 μg/ml for procainamide and 6-20 μg/ml for acecainide. …
Number of citations: 0 link.springer.com
JD Coyle, H Boudoulas, JJ Lima - Biopharmaceutics & drug …, 1991 - Wiley Online Library
The purpose of this study was to determine the pharmacokinetics of acecainide (formerly N‐acetylprocainamide) in six normal subjects of known acetylator phenotype. Three subjects …
Number of citations: 5 onlinelibrary.wiley.com
JE Carter, JS Dutcher, DP Carney… - Journal of …, 1980 - Wiley Online Library
… hydrochloride and acecainide hydrochloride in rat feed The identification of acecainide (N-… in humans (1,2) generated interest in acecainide as an antiarrhythmic agent and has required …
Number of citations: 7 onlinelibrary.wiley.com
DM Roden, SB Reele, SB Higgins, GR Wilkinson… - The American journal of …, 1980 - Elsevier
… We also report the results of long-term acecainide therapy in … of acecainide were studied in most patients and dose-… 24 hours for assessment of acecainide pharmacokinetics. Placebo …
Number of citations: 182 www.sciencedirect.com
JK Vyden - JAMA, 1982 - jamanetwork.com
… of lupus when treated with acecainide is important. … acecainide. Also impressive was Dr Reidenberg's statement: "I think we have had some patients who have done better on [acecainide…
Number of citations: 3 jamanetwork.com
J Scott - JAMA, 1982 - jamanetwork.com
… induced lupus had no recurrence of lupus when treated with acecainide is important. Also … : "I think we have had some patients who have done better on [acecainide] than on any …
Number of citations: 3 jamanetwork.com
PH Vlasses - Springer
… In the present study, the steady-state bioavailability of oral procainamide and its active metabolite acecainide (N-acetylprocainamide, NAPA), in both SR and IR form, was evaluated in 7 …
Number of citations: 0 link.springer.com
B Bolsen - JAMA, 1981 - jamanetwork.com
… In seven of these patients acecainide caused no recurrence of … are not enthusiastic about taking acecainide because "it has to … In fact, one of his group's patients died of an acecainide …
Number of citations: 1 jamanetwork.com
DW Fouts - JAMA, 1982 - jamanetwork.com
… induced lupus had no recurrence of lupus when treated with acecainide is important. Also … : "I think we have had some patients who have done better on [acecainide] than on any …
Number of citations: 4 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.